molecular formula C13H16O B1585984 1-Eth-1-ynyl-4-(pentyloxy)benzene CAS No. 79887-16-4

1-Eth-1-ynyl-4-(pentyloxy)benzene

Cat. No. B1585984
CAS RN: 79887-16-4
M. Wt: 188.26 g/mol
InChI Key: MKSWQHOPSDCVMS-UHFFFAOYSA-N
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Description

“1-Eth-1-ynyl-4-(pentyloxy)benzene” is also known as “4-N-PENTYLPHENYLACETYLENE” or "1-Ethynyl-4-pentyloxybenzene" . It is used as an intermediate in the synthesis of new acid ceramidase-targeted acyclic 5-alkynyl and 5-heteroaryl uracil nucleosides .


Synthesis Analysis

The synthesis of “1-Eth-1-ynyl-4-(pentyloxy)benzene” can be achieved from "1-Bromopentane" . Another synthesis method involves the use of "trimethyl ((4-pentylphenyl)ethynyl)silane" .


Molecular Structure Analysis

The molecular formula of “1-Eth-1-ynyl-4-(pentyloxy)benzene” is C13H16O . The molecular weight is 188.27 .


Physical And Chemical Properties Analysis

“1-Eth-1-ynyl-4-(pentyloxy)benzene” is a colorless to light yellow liquid . It has a boiling point of 113-115°C/2mm and a predicted density of 0.96±0.1 g/cm3 . The refractive index is 1.527 .

Scientific Research Applications

  • Synthesis of Complex Molecules : The compound has been used in the synthesis of various complex molecules. For instance, it plays a role in the synthesis of 1-[(triisopropylsilyl)ethynyl]-1λ3,2-benziodoxol-3(1H)-one, which is further used for direct alkynylation of indole, 2-hexylthiophene, or N,N-dibenzylaniline (Brand & Waser, 2012).

  • Electrochemical Applications : In electrochemical cells, such as in polymer light-emitting electrochemical cells (LEC), derivatives of this compound have been used as ion carriers and redox shuttles (Yang et al., 2001).

  • Formation of Porous Structures : The compound contributes to the formation of porous structures in molecular variants of certain symmetric benzene derivatives. This application is crucial for creating materials with variable pore sizes and chemical functionalities (Kiang et al., 1999).

  • Catalysis in Chemical Reactions : It has been involved in catalysis, particularly in alkoxycarbonylation of alkenes. This process is significant in industrial processes and homogeneous catalysis (Dong et al., 2017).

  • Organic Synthesis : The compound finds its use in the field of organic synthesis, like in the intramolecular chain hydrosilylation of alkynylphenylsilanes, which is a critical reaction in the synthesis of various organic compounds (Arii et al., 2016).

  • Polymerization Reactions : It is utilized in polymerization reactions, such as in the synthesis of bis[2-(4',4"-diheptyloxyphenyl)ethynyl]benzene, indicating its importance in the creation of new polymeric materials (Pugh & Percec, 1990).

  • Photoreaction Studies : In photoreaction studies, derivatives of this compound have been used to understand novel intramolecular photoproducts and cycloaddition processes, contributing to the field of photochemistry (Park, 2001).

  • Thin-Film Transistors : Utilized in the fabrication of ultrathin films for organic thin-film transistors (OTFTs), enhancing the development of sensitive and selective gas sensors (Meng et al., 2014).

Safety And Hazards

This compound is labeled with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The safety statements include S24/25 (Avoid contact with skin and eyes) . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

1-ethynyl-4-pentoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-3-5-6-11-14-13-9-7-12(4-2)8-10-13/h2,7-10H,3,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSWQHOPSDCVMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379395
Record name 1-eth-1-ynyl-4-(pentyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Eth-1-ynyl-4-(pentyloxy)benzene

CAS RN

79887-16-4
Record name 1-eth-1-ynyl-4-(pentyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AR Borges, M Hyacinth, M Lum, CM Dingle… - Langmuir, 2008 - ACS Publications
The synthesis and colloidal study of a new class of low molecular weight organogelators is reported. Racemic propargylic alcohols with perfluoroaryl and nonfluorinated aryl rings are …
Number of citations: 34 pubs.acs.org
ZW Xi, Y He, LQ Liu, YC Wang - Organic & Biomolecular Chemistry, 2020 - pubs.rsc.org
A novel and efficient one-pot synthesis of symmetrical N-aryl dialkynylimines via palladium-catalyzed and copper-promoted isocyanide insertion, cross-coupling and elimination has …
Number of citations: 4 pubs.rsc.org
M Ghizzoni, A Boltjes, C de Graaf, HJ Haisma… - Bioorganic & medicinal …, 2010 - Elsevier
Several lines of evidence indicate that histone acetyltransferases (HATs) are novel drug targets for treatment of diseases like, for example, cancer and inflammation. The natural product …
Number of citations: 95 www.sciencedirect.com
M GHIZZONI - 2011 - Citeseer
Posttranslational modifications of histone proteins play a crucial role in gene! specific transcription regulation in eukaryotes. 90 These histone modifications occur in distinct patterns that …
Number of citations: 2 citeseerx.ist.psu.edu

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